molecular formula C5H13NO2S B1617647 N,N-diethylmethanesulfonamide CAS No. 2374-61-0

N,N-diethylmethanesulfonamide

Cat. No.: B1617647
CAS No.: 2374-61-0
M. Wt: 151.23 g/mol
InChI Key: KSEMETYAQIUBQB-UHFFFAOYSA-N
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Description

N,N-diethylmethanesulfonamide is an organosulfur compound with the molecular formula C5H13NO2S and a molecular weight of 151.227 g/mol It is characterized by the presence of a sulfonamide functional group, where a sulfonyl group is bonded to a nitrogen atom that is further substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-diethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+(C2H5)2NHCH3SO2N(C2H5)2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2 + \text{HCl} CH3​SO2​Cl+(C2​H5​)2​NH→CH3​SO2​N(C2​H5​)2​+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors may be employed to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Methanesulfonic acid.

    Reduction: Diethylamine and methanesulfinic acid.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethylmethanesulfonamide has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of N,N-diethylmethanesulfonamide involves its interaction with biological molecules through the sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylmethanesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

    Methanesulfonamide: Lacks the diethyl substitution on the nitrogen atom.

    N-ethylmethanesulfonamide: Contains only one ethyl group on the nitrogen atom.

Uniqueness

N,N-diethylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two ethyl groups on the nitrogen atom increases its lipophilicity and may influence its reactivity and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

N,N-diethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-4-6(5-2)9(3,7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMETYAQIUBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178412
Record name N,N-Diethylmethanesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374-61-0
Record name N,N-Diethylmethanesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylmethanesulphonamide
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Record name N,N-Diethylmethanesulphonamide
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Record name N,N-diethylmethanesulphonamide
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Record name N,N-Diethylmethanesulfonamide
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Synthesis routes and methods

Procedure details

Chem. Abstracts 56:7116f, abstracting Sokolsku et al., Izvest. Akad Nauk S.S.S.R., Otdel Khem Nauk 1606 (1968), describes the reaction of CH3SO2F with (C2H5)2NH after one day to give 96.5% CH3SO2N(C2H5)2.
[Compound]
Name
7116f
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0 (± 1) mol
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Yield
96.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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